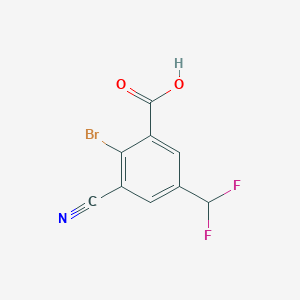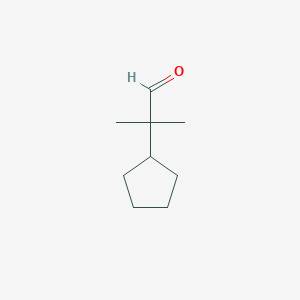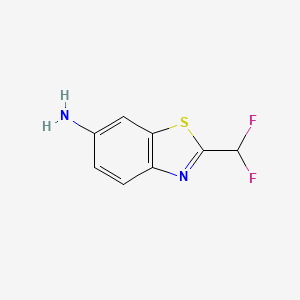
1-Cyclopropyl-3-(4-methylphenyl)piperazine
Vue d'ensemble
Description
1-Cyclopropyl-3-(4-methylphenyl)piperazine is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a cyclopropyl group and a 4-methylphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
This compound is a white to yellow low melting solid . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Metabolism and Drug Interaction Studies
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid (ciprofloxacin, Bay o 9867) is a new synthetic pyridone-carboxylic acid antimicrobial agent that demonstrates high activity against a broad range of bacteria. It is noted for its good biliary excretion, as evidenced by its peak biliary concentration being 10 times higher than its serum concentration. This indicates effective biliary excretion, with the proportion of ciprofloxacin glucuronide in the biliary excretion calculated to be 30% (Tanimura, Tominaga, Rai, & Matsumoto, 1986).
Neurotoxicity and Nervous System Effects
Piperazine compounds have been associated with neurotoxic effects, particularly in cases of renal insufficiency. A case report from 1956 detailed a patient who developed significant toxic symptoms, including neurologic manifestations, after taking piperazine citrate (Combes, Damon, & Gottfried, 1956). While piperazine and its derivatives are generally considered safe at recommended dosages, this case underlines the potential for severe adverse reactions in specific circumstances, such as compromised kidney function (Combes, Damon, & Gottfried, 1956).
Safety and Hazards
Orientations Futures
Piperazine derivatives, including 1-Cyclopropyl-3-(4-methylphenyl)piperazine, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future directions may include the development of new synthesis methods and the exploration of new applications in drug discovery and medicinal chemistry .
Mécanisme D'action
Piperazines
are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group . This class of compounds includes several well-known drugs such as sildenafil (Viagra), vardenafil (Levitra), and paroxetine (Paxil) among others .
Mode of Action
The mode of action of piperazines can vary widely depending on the specific compound. Some may act as agonists, stimulating the activity of their target receptors, while others may act as antagonists, blocking the activity of their targets .
Biochemical Pathways
Piperazines can influence a variety of biochemical pathways depending on their specific targets. For example, compounds that act on serotonin receptors can influence mood and behavior, while those that act on dopamine receptors can influence movement and reward .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of piperazines can vary widely depending on the specific compound and its chemical properties. Some may be well absorbed orally, while others may require injection. They may be metabolized by the liver and excreted in the urine .
Result of Action
The effects of piperazines can range from antidepressant and antipsychotic effects (in the case of compounds like paroxetine) to vasodilation and erection facilitation (in the case of compounds like sildenafil) .
Action Environment
The efficacy and stability of piperazines can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. For example, the absorption of some piperazines can be influenced by the presence of food in the stomach .
Propriétés
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)14-10-16(9-8-15-14)13-6-7-13/h2-5,13-15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBKRVQAVHVPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCN2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




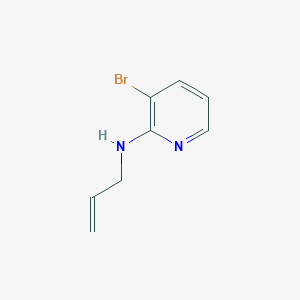

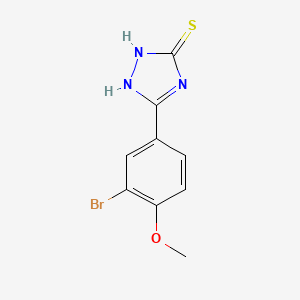
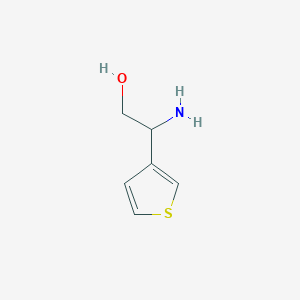


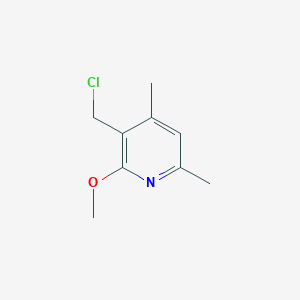
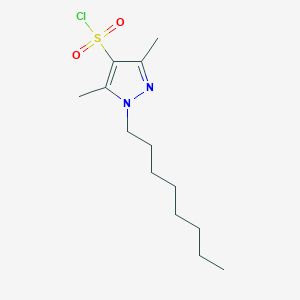
![Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B1530283.png)
